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Compound of Interest

N'-hydroxy-2,2-dimethylchromene-
Compound Name:
6-carboximidamide

CAS No.: 283166-41-6

Cat. No.: B1586783

Get Quote

Executive Summary & Compound Identity

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide is a synthetic small molecule
featuring a 2,2-dimethyl-2H-chromene (benzopyran) core substituted at the 6-position with an
N'-hydroxycarboximidamide (amidoxime) functional group.

The amidoxime moiety is a critical bioisostere and prodrug strategy. It is typically employed to
mask the highly basic amidine group (pKa ~11-12), thereby improving membrane permeability
and oral bioavailability before being metabolically reduced back to the active amidine in vivo
(often by the mARC mitochondrial enzyme system).

Chemical Identity Table[1]
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Property Specification

IUPAC Name N'-hydroxy-2,2-dimethyl-2H-chromene-6-
carboximidamide

Common Identifier 2,2-dimethylchromene-6-amidoxime

CAS Number 283166-41-6

Molecular Formula C12H14N202

Molecular Weight 218.25 g/mol

Core Scaffold 2,2-dimethyl-2H-1-benzopyran

Functional Group Amidoxime (-C(NH2)=NOH)

_ ~4.5 (Amidoxime protonation), ~10 (OH
Predicted pKa i
deprotonation)

LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Structural Analysis & Pharmacophore Mapping

The molecule consists of two distinct domains that dictate its chemical reactivity and biological
potential.

Domain Breakdown

e The Lipophilic Core (Chromene): The 2,2-dimethyl-2H-chromene ring provides a rigid, planar
aromatic system with a specific hydrophobic bulk (gem-dimethyl group). This mimics the
hydrophobic tail seen in retinoids or the S1 pocket-binding motifs of protease inhibitors.

o The Polar Head (Amidoxime): This group acts as a hydrogen bond donor/acceptor. It is
chemically amphoteric and susceptible to hydrolysis or reduction.

Structural Logic Diagram (Graphviz)
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Figure 1: Structural decomposition of the molecule highlighting functional domains and
metabolic potential.

Synthesis & Reaction Monitoring

To characterize the compound accurately, one must understand its genesis. The standard
synthesis involves the conversion of the nitrile precursor.

Synthetic Pathway

Precursor: 2,2-dimethylchromene-6-carbonitrile.

Reagent: Hydroxylamine hydrochloride (NH2OH-HCI) + Base (e.g., Na2COs or EtsN).

Solvent: Ethanol/Water or Methanol (Reflux).

Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Process Workflow (Graphviz)
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Figure 2: Step-by-step synthesis and isolation workflow.

Characterization Protocols (SOP)

This section details the self-validating protocols for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm the integrity of the chromene ring and the presence of the amidoxime.

Solvent: DMSO-de (Preferred for amidoxime exchangeable protons).
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Chemical Shift o ] Assighment
Proton (*H) Multiplicity Integration .
(0 ppm) Logic

Characteristic of
2,2-

Gem-Dimethyl 1.35-1.40 Singlet 6H )
dimethylchromen
e.
Olefinic proton,
Doublet )
C3-H 5.75-5.85 1H shielded by
(J~10Hz) o
oxygen proximity.
Olefinic proton,
Doublet )
C4-H 6.30 — 6.40 1H deshielded by
(J~10Hz) o
aromatic ring.
) Ortho to Oxygen
Aromatic (C8) 6.70 — 6.80 Doublet 1H .
(shielded).
Protons adjacent
Aromatic (C5, ) to the electron-
7.30-7.50 Multiplet 2H ) )
C7) withdrawing
amidoxime.
Exchangeable
NH2 (Amine) 5.70 - 6.00 Broad Singlet 2H (disappears with
D20).
Highly
OH (Oxime) 9.40 -9.80 Broad Singlet 1H deshielded,

exchangeable.

Validation Check:

« If the C3/C4 doublets are missing and replaced by triplets ~1.8/2.8 ppm, the ring is saturated
(chromane), indicating an incorrect starting material or over-reduction.

« |If the OH/NH: signals are absent, check for nitrile (precursor) or amidine (over-reduction).

Mass Spectrometry (LC-MS)
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Method: ESI (Electrospray lonization), Positive Mode.
o Expected [M+H]*: 219.11 m/z.
o Fragmentation Pattern:
o Loss of Oxygen (-16): Rare in soft ionization but possible.
o Loss of NH20H (-33): Reversion to nitrile (common in high energy collision).

o Retro-Diels-Alder (RDA): Fragmentation of the chromene ring (loss of acetone from gem-
dimethyl) is a specific diagnostic for chromenes.

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Nitrile

Amidoxime).

Key Band 1 (OH/NH): 3200-3500 cm~1! (Broad, strong stretching).

Key Band 2 (C=N): 1650-1665 cm~! (Characteristic of amidoxime C=N).

Key Band 3 (N-O): 930-950 cm~1 (N-O stretching).

Absence Check: Ensure NO sharp peak at 2220 cm~* (Nitrile). If present, reaction is

incomplete.

Stability & Handling Guidelines

Amidoximes are thermally sensitive and can undergo Tiemann rearrangement or hydrolysis.

Thermal Stability

e Melting Point: Typically high (140°C — 170°C), but decomposition often occurs near the
melting point.

e Avoid: Prolonged heating >100°C during drying.
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Storage Protocol

o Container: Amber glass vial (protect from light).

o Atmosphere: Argon or Nitrogen flush (prevent oxidation of the double bond or N-OH).

o Temperature: 2—8°C (Refrigerated).

Biological Context & Applications[6][7]

While this specific CAS is often a research intermediate, its structure suggests specific utility in

drug discovery:

Prodrug for Serine Protease Inhibitors: The amidoxime can be metabolized to a benzamidine
derivative. Benzamidines are potent inhibitors of Trypsin, Thrombin, and Factor Xa
(anticoagulants).

Retinoid X Receptor (RXR) Modulators: The 2,2-dimethylchromene core is a rigid bioisostere
for the tetrahydronaphthalene ring found in retinoids like Bexarotene.

Nitric Oxide Synthase (NOS) Inhibition: Some amidines and amidoximes act as inhibitors of
NOS enzymes.
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» To cite this document: BenchChem. [Technical Guide: Structural Analysis & Characterization
of N'-hydroxy-2,2-dimethylchromene-6-carboximidamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1586783/docs#technical-guide-
structural-analysis-characterization-of-n-hydroxy-2-2-dimethylchromene-6-carboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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